molecular formula C24H16ClN3 B2628213 7-[1,1'-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine CAS No. 685109-53-9

7-[1,1'-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2628213
CAS RN: 685109-53-9
M. Wt: 381.86
InChI Key: BWJUDBPBSZLYIU-UHFFFAOYSA-N
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Description

“7-[1,1’-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the pyrazolo[1,5-a]pyrimidines class . Pyrazolo[1,5-a]pyrimidines are known to have a broad spectrum of biological activities, especially anticancer activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a one-step process from saturated ketones and 3-aminopyrazoles. This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of a pyrazolo[1,5-a]pyrimidine scaffold . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines are characterized by the formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are characterized by their tunable photophysical properties . The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Future Directions

The future directions for the research and development of pyrazolo[1,5-a]pyrimidines could involve further exploration of their anticancer potential . Additionally, their optical applications could be further explored due to their tunable photophysical properties .

Mechanism of Action

Target of Action

The primary target of the compound 7-[1,1’-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

7-[1,1’-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction results in a significant alteration in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 by 7-[1,1’-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, affecting the downstream processes of cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of 7-[1,1’-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine are suitable, as suggested by in silico ADMET studies . These studies help predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are crucial for understanding its bioavailability .

Result of Action

The result of the action of 7-[1,1’-Biphenyl]-4-yl-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine is the significant inhibition of cell growth . This is evidenced by the compound’s cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . Furthermore, the compound induces apoptosis within HCT cells .

properties

IUPAC Name

3-(3-chlorophenyl)-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3/c25-21-8-4-7-20(15-21)22-16-27-28-23(13-14-26-24(22)28)19-11-9-18(10-12-19)17-5-2-1-3-6-17/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJUDBPBSZLYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC4=C(C=NN34)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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